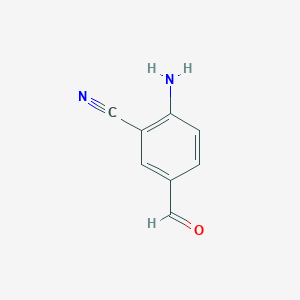

2-Amino-5-formylbenzonitrile

Overview

Description

2-Amino-5-formylbenzonitrile is a compound that is part of the aminobenzonitrile family, which are compounds characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. These compounds are of significant interest due to their potential applications in the pharmaceutical industry and their use as intermediates in organic synthesis for the production of various derivatives, including drug molecules and fused heterocycles .

Synthesis Analysis

The synthesis of 2-aminobenzonitriles can be achieved through several methods. One approach involves the aminocyanation of arynes, which allows for the simultaneous incorporation of amino and cyano groups via the cleavage of inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method utilizes a palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been shown to be efficient in substituting arene units with cyano and amino functionalities in a single step . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, offering a cost-effective and scalable process .

Molecular Structure Analysis

The molecular structure of 2-aminobenzonitriles can be influenced by the presence of various substituents on the benzene ring. For instance, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer (ICT) and dual fluorescence, which is not observed in related molecules with different substituents . The structure of these compounds can also be analyzed through co-crystal studies, which reveal the orientation of substituents and the overall conformation of the molecule .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions due to the reactive nature of the amino and cyano groups. For example, the aminocyanation products can be post-synthetically functionalized to create a diverse array of important derivatives, such as the drug molecule Ponstan . The intramolecular condensation of 2-aminobenzonitriles can lead to the rapid synthesis of benzoxazinones . Furthermore, the inclusion properties of aminobenzonitrile isomers with host compounds have been studied, showing selectivity in the formation of inclusion compounds and the stabilization of structures through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzonitriles are influenced by their molecular structure. The ICT process in compounds like NTC6 is favored by a small energy gap between the excited states, which is a key factor in the observed dual fluorescence . The inclusion of aminobenzonitrile isomers by host compounds demonstrates the importance of molecular recognition and selectivity, which can be predicted by lattice energy calculations and confirmed by thermal analyses and solid-state reactions . Co-crystal studies provide insights into the hydrogen bonding patterns and the stability of the molecular assemblies in the solid state .

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to 2-Amino-5-formylbenzonitrile, demonstrate effective corrosion inhibition properties for metals like mild steel and aluminum. Studies have shown that these compounds can significantly reduce corrosion when present in acidic environments like 1 M HCl and 0.5 M NaOH. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient interaction between the inhibitor and the metal surface. This property makes them valuable in applications where metal corrosion prevention is essential, such as in industrial processes and infrastructure maintenance (Verma, Quraishi, & Singh, 2015) (Verma et al., 2015).

Pharmaceutical Applications

The structure of 2-Amino-5-formylbenzonitrile is crucial for synthesizing various pharmaceutical compounds. For instance, the base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles, related to 2-Amino-5-formylbenzonitrile, have been used to construct amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines. These synthesized molecules have significant relevance in pharmaceuticals, highlighting the role of 2-Amino-5-formylbenzonitrile derivatives in drug development (Verma, Verma, & Kumar, 2023).

Biological Evaluation

2-Aminobenzonitrile, a close derivative of 2-Amino-5-formylbenzonitrile, has been used as a starting material in synthesizing biologically active compounds. Studies involving the formulation and biological evaluation of binuclear bridged Cr(III) complexes containing 2-aminobenzonitrile indicate moderate to potential activity against certain bacteria and fungi, as well as significant antioxidant activity. This suggests potential medicinal and biological applications of compounds derived from 2-Aminobenzonitrile (Govindharaju et al., 2019).

Safety and Hazards

2-Amino-5-formylbenzonitrile is classified as harmful. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name |

2-amino-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOIISWHPZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567775 | |

| Record name | 2-Amino-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-formylbenzonitrile | |

CAS RN |

22782-40-7 | |

| Record name | 2-Amino-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)